5-Acetamido-2-bromobenzoic acid hydrate

Medicinal Chemistry Cross-Coupling Organic Synthesis

Select this brominated building block for superior reactivity in Suzuki-Miyaura and other Pd-catalyzed couplings. The 2-bromo group offers significantly higher cross-coupling efficiency than chloro analogs, streamlining synthesis and improving yields for biaryl motifs in kinase inhibitors. The stable hydrate form ensures reliable handling and long-term storage. The correct 5-acetamido-2-bromo regioisomer is critical for maintaining desired lipophilicity (LogP 2.01) and target biological properties.

Molecular Formula C9H10BrNO4
Molecular Weight 276.08 g/mol
Cat. No. B8203529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetamido-2-bromobenzoic acid hydrate
Molecular FormulaC9H10BrNO4
Molecular Weight276.08 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)Br)C(=O)O.O
InChIInChI=1S/C9H8BrNO3.H2O/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14;/h2-4H,1H3,(H,11,12)(H,13,14);1H2
InChIKeyFUXWGOUBHVVMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetamido-2-bromobenzoic acid hydrate: Sourcing, Specifications, and Core Chemical Identity


5-Acetamido-2-bromobenzoic acid hydrate (CAS 22921-67-1) is a brominated aromatic compound that serves as a versatile building block in organic synthesis. Structurally, it features a benzoic acid core substituted at the 2-position with a bromine atom and at the 5-position with an acetamido group [1]. This arrangement, along with its hydrate form, provides a unique combination of functional groups for downstream derivatization. The compound is typically supplied as a crystalline solid with a reported melting point in the range of 186-188°C, a predicted density of 1.7±0.1 g/cm³, and a predicted boiling point of 466.0±40.0°C at 760 mmHg . Its primary utility lies in medicinal chemistry as a precursor for synthesizing more complex molecules, particularly those involving palladium-catalyzed cross-coupling reactions [1].

Why 5-Acetamido-2-bromobenzoic acid hydrate Is Not a Drop-In Replacement for Chloro or Fluoro Analogs


In synthetic and medicinal chemistry, the specific halogen atom on an aromatic ring is not a minor variable; it fundamentally dictates reaction kinetics and yields in cross-coupling steps and significantly alters the physicochemical profile of the final drug candidate. The larger atomic radius and polarizability of bromine compared to chlorine or fluorine lead to distinct reactivity profiles in palladium-catalyzed transformations like Suzuki-Miyaura couplings [1]. Furthermore, the hydrate form of this compound introduces an additional variable in terms of handling, storage, and reaction planning, as the presence of water of crystallization must be accounted for in moisture-sensitive protocols. Therefore, substituting a 2-chloro or 2-fluoro analog for 5-acetamido-2-bromobenzoic acid hydrate is not a straightforward swap and requires rigorous re-optimization, as the evidence below demonstrates.

Quantitative Differentiation: Head-to-Head Evidence for 5-Acetamido-2-bromobenzoic acid hydrate


Differential Reactivity: The Bromine Advantage in Suzuki Couplings

The presence of a bromine atom at the 2-position makes this compound a superior electrophilic partner in Suzuki-Miyaura cross-couplings compared to its chloro analog. Aryl bromides generally undergo oxidative addition to palladium(0) catalysts at a rate 5-10 times faster than the corresponding aryl chlorides under identical conditions, enabling higher yields and milder reaction temperatures [1]. While a direct yield comparison for this specific scaffold is not available in published research, this class-level inference is a well-established principle in organometallic chemistry that directly impacts the efficiency of synthesizing complex molecules from this building block.

Medicinal Chemistry Cross-Coupling Organic Synthesis

Physical Property Differentiation: Hydrate vs. Anhydrous Form for Handling and Purity

The procurement of the hydrate form offers quantifiable advantages in terms of physical stability and handling. The hydrate is a distinct crystalline solid with a defined melting point of 186-188°C . In contrast, the anhydrous form is reported to have a lower, and potentially more variable, melting range of 115-120°C . This higher, sharper melting point is indicative of a more stable crystalline lattice, which can correlate with better long-term storage stability and reduced risk of degradation or clumping.

Preformulation Crystallography Analytical Chemistry

Comparative LogP and Drug-like Property Profile vs. Regioisomers

The specific substitution pattern (2-Br, 5-acetamido) results in a distinct lipophilicity profile compared to a close regioisomer. The target compound has a predicted LogP of 2.01 . In contrast, a positional isomer, 2-acetamido-5-bromobenzoic acid, has a predicted LogP of 2.59 . This 0.58 Log unit difference translates to a nearly 4-fold difference in lipophilicity, which can significantly impact key drug-like properties such as permeability, solubility, and plasma protein binding in downstream applications.

Medicinal Chemistry ADME Prediction Cheminformatics

Regulatory Advantage: Exemption from TSCA Inventory for R&D-Only Use

A key procurement and compliance differentiator is the compound's regulatory status. The CAS number 22921-67-1 is not listed on the US EPA's Toxic Substances Control Act (TSCA) Inventory, which explicitly designates it for research and development use only [1]. This is a critical distinction from many common chloro- and fluoro-substituted benzoic acid building blocks that are TSCA-listed and may carry different regulatory and commercial implications for certain types of work.

Procurement Compliance Research Management

High-Value Procurement Scenarios for 5-Acetamido-2-bromobenzoic acid hydrate


Medicinal Chemistry: Synthesis of Advanced Intermediates via Suzuki-Miyaura Coupling

This compound is the building block of choice when a synthetic route requires an electrophilic partner with high reactivity for palladium-catalyzed cross-couplings. The bromine substituent is more reactive than chlorine, enabling efficient coupling to boronic acids for the rapid construction of biaryl motifs, which are common in kinase inhibitors and other drug scaffolds [1]. Its use can streamline the synthesis of complex pharmaceutical intermediates, reducing step count and improving overall yield compared to using a chloro analog [1].

Preformulation and Crystallography Studies Requiring a Stable Hydrate

For research groups focusing on solid-state chemistry, polymorphism, or preformulation development, the hydrate form provides a well-defined and stable crystalline entity. The sharp melting point of 186-188°C is a key quality indicator [1]. This form is preferable to an amorphous or lower-melting anhydrous form, as it offers better long-term stability and is less prone to physical changes during storage, ensuring reproducibility in crystallization screens and stability assessments [1].

Chemical Biology: Synthesis of Activity-Based Probes with Precise Lipophilicity

When developing molecular probes or tool compounds where fine-tuning lipophilicity is essential, the precise substitution pattern of this compound is non-negotiable. The predicted LogP of 2.01 for this regioisomer is significantly different from that of its 2-acetamido-5-bromo counterpart (LogP 2.59) . This property directly influences cell permeability and non-specific binding. Procuring the correct regioisomer is therefore critical for maintaining the intended biological and biophysical properties of the final probe molecule .

Academic and Industrial R&D with TSCA Compliance Requirements

For institutions with strict adherence to US TSCA regulations, the fact that this compound is not listed on the TSCA Inventory simplifies its procurement and use for R&D purposes [1]. It provides a clear regulatory path for research use without the additional documentation or restrictions that may apply to TSCA-listed substances, making it a straightforward choice for exploratory chemistry projects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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